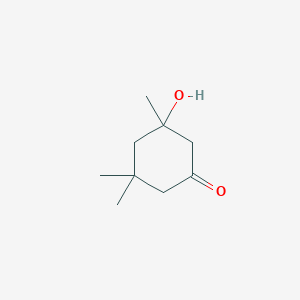
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3,5,5-trimethylcyclohexanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol . It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a hydroxyl group on the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
3-hydroxy-3,5,5-trimethylcyclohexanone can be synthesized through the selective hydrogenation of isophorone. This process involves the use of hydrogen gas and a hydrogenation catalyst, such as RANEY® nickel, in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically include a temperature range of 20-30°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the continuous preparation of 3-hydroxy-3,5,5-trimethylcyclohexanone involves the base-catalyzed reaction of isophorone with hydrogen cyanide. This process is carried out in two separate reaction zones: one with complete back-mixing and the other without back-mixing. The reaction is typically conducted in the presence of a highly alkaline catalyst, such as potassium carbonate, and a polar solvent like dimethylacetamide .
化学反应分析
Types of Reactions
3-hydroxy-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 3,5,5-trimethylcyclohexanone.
Reduction: 3,5,5-trimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学研究应用
3-hydroxy-3,5,5-trimethylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed as a solvent and in the production of fine chemicals.
作用机制
The mechanism of action of 3-hydroxy-3,5,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its role in various chemical processes .
相似化合物的比较
Similar Compounds
3,3,5-trimethylcyclohexanone: Lacks the hydroxyl group present in 3-hydroxy-3,5,5-trimethylcyclohexanone.
3,3,5-trimethylcyclohexanol: Contains an additional hydroxyl group compared to 3-hydroxy-3,5,5-trimethylcyclohexanone.
Cyclohexanone: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness
3-hydroxy-3,5,5-trimethylcyclohexanone is unique due to the presence of both a hydroxyl group and three methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
属性
CAS 编号 |
89768-14-9 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-hydroxy-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |
InChI 键 |
ZFBPQXPBBSXEQG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)CC(C1)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)
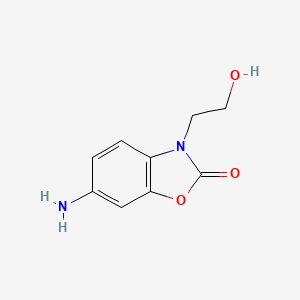
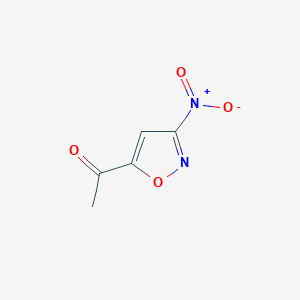
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
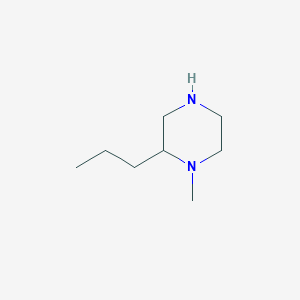
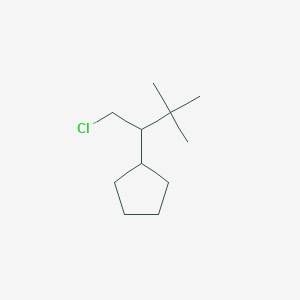
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
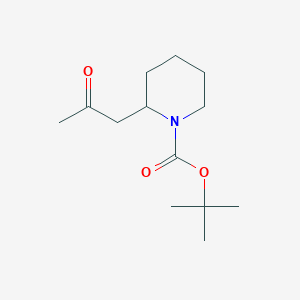
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
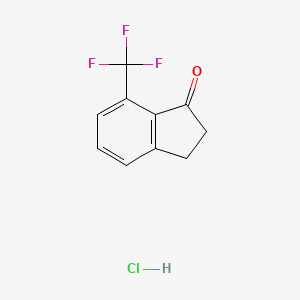
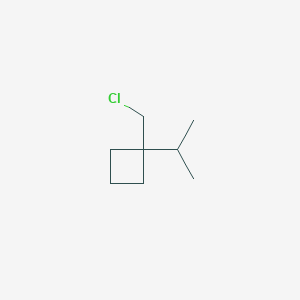
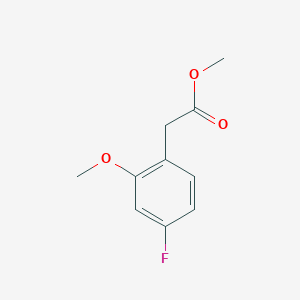
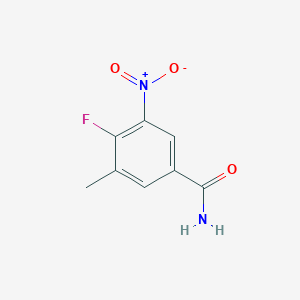
![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
